molecular formula C19H26N2O2 B3944904 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide

Cat. No. B3944904
M. Wt: 314.4 g/mol
InChI Key: RWVBLPOJRYVQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide, also known as CXM, is a synthetic compound that has gained significant attention in the scientific community due to its potential for use in research applications. CXM is a member of the pyrrolidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the inhibitory effects of the neurotransmitter GABA, which is involved in the regulation of anxiety and seizure activity. By enhancing the activity of the GABA-A receptor, this compound may be able to reduce anxiety and seizures.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant properties, this compound has been shown to have antinociceptive effects, meaning it may be able to reduce pain. This compound has also been shown to have muscle relaxant properties, making it a potential candidate for the treatment of muscle spasms.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of GABA-A receptor activation without the confounding effects of other neurotransmitters. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study long-term effects.

Future Directions

There are several potential future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide. One area of interest is in the development of novel anxiolytic and anticonvulsant drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, research is needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, this compound is a synthetic compound with a variety of potential applications in scientific research. Its specificity for the GABA-A receptor makes it a valuable tool for studying the effects of GABAergic neurotransmission. While further research is needed to fully understand the mechanism of action of this compound and its potential applications, it is clear that this compound has significant potential for use in the development of novel drugs for the treatment of anxiety, epilepsy, and other neurological disorders.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-14-7-5-6-10-17(14)19(23)20-16-11-18(22)21(13-16)12-15-8-3-2-4-9-15/h5-7,10,15-16H,2-4,8-9,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVBLPOJRYVQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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